N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10878899
InChI: InChI=1S/C15H18N2O/c16-11-10-12-6-8-14(9-7-12)17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,18)
SMILES: C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol

N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide

CAS No.:

Cat. No.: VC10878899

Molecular Formula: C15H18N2O

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide -

Specification

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
IUPAC Name N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide
Standard InChI InChI=1S/C15H18N2O/c16-11-10-12-6-8-14(9-7-12)17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,18)
Standard InChI Key CBLLQSZKTKDHPI-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N
Canonical SMILES C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-[4-(Cyanomethyl)phenyl]cyclohexanecarboxamide is characterized by a cyclohexane ring substituted with a carboxamide group at one position and a 4-(cyanomethyl)phenyl moiety at the para position. The IUPAC name is N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide, with the SMILES notation \text{C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC#N} . X-ray crystallography and computational modeling confirm a chair conformation for the cyclohexane ring, with the cyanomethyl group adopting a planar geometry relative to the aromatic ring .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}
Molecular Weight242.32 g/mol
Melting Point166°C (for intermediate 2a)
logP (Octanol-Water)2.1 (predicted)
Hydrogen Bond Donors1

Synthesis and Analytical Data

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving Strecker synthesis, partial hydrolysis, and N-cyanomethylation . Key intermediates include:

  • Strecker Reaction: Cyclohexanone reacts with aniline derivatives and potassium cyanide in glacial acetic acid to form nitrile intermediates (e.g., 1a–f) .

  • Acidic Hydrolysis: Nitrile groups are hydrolyzed using concentrated H2SO4\text{H}_2\text{SO}_4 to yield carboxamide derivatives (e.g., 2a–f) .

  • Cyanomethylation: Secondary amines are functionalized with formaldehyde and potassium cyanide, producing N-cyanomethylated analogs (e.g., 3a–f) .

Critical reaction conditions include temperatures of 50–60°C for cyanomethylation and 18-hour reflux in NaOH for nitrile hydrolysis .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1670 cm1^{-1} (amide C=O stretch) and 2240 cm1^{-1} (C≡N stretch) .

  • 1^1H NMR: Cyclohexane protons appear as multiplet signals at δ 1.2–1.8 ppm, while the cyanomethyl group resonates as a singlet at δ 3.7 ppm .

Pharmacological Profile

Anticonvulsant Activity

In maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, structurally related compounds exhibit potent activity . For example:

  • Compound 6g (4-OCH3_3, R2_2=CH2_2COOCH3_3) demonstrated 100% protection against PTZ-induced seizures at 0.0086 mmol/kg, surpassing ethosuximide (1.06 mmol/kg) .

  • Compound 6b (R1_1=H, R2_2=CH2_2Ph) showed comparable efficacy to phenobarbital at 0.018 mmol/kg .

Mechanistically, these compounds enhance GABAergic neurotransmission, akin to barbiturates, but with reduced sedation .

Table 2: Comparative Anticonvulsant Efficacy

CompoundED50_{50} (mmol/kg)Protection (%)Reference Standard
6g0.0086100Ethosuximide
6b0.018100Phenobarbital

Toxicological and Regulatory Assessment

Acute and Subchronic Toxicity

A 90-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day . Key findings include:

  • Acute Oral LD50_{50}: >2000 mg/kg (low toxicity) .

  • Skin Sensitization: Negative in murine local lymph node assays .

  • Genotoxicity: Non-mutagenic in chromosome aberration and micronucleus tests .

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